3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl] is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally related to other fluoroquinolones, which are widely used in clinical settings to treat various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl] typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinoline core.
Substitution: The cyclopropyl and fluoro groups are introduced through nucleophilic substitution reactions.
Piperazinyl Derivative Formation: The piperazinyl moiety is attached via a nucleophilic substitution reaction, often using a piperazine derivative.
Final Steps: The final product is obtained after purification and crystallization steps.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Key steps include:
Bulk Synthesis: Large-scale synthesis of intermediates.
Automated Reaction Monitoring: Use of automated systems to monitor reaction conditions and progress.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety.
Reduction: Reduction reactions can modify the quinoline core, affecting its antibacterial properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the piperazinyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Modified quinoline derivatives with altered antibacterial activity.
Reduction Products: Reduced quinoline derivatives, often with changes in solubility and bioavailability.
Substitution Products: Various substituted quinoline derivatives with potential for different antibacterial spectra.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various quinoline derivatives with potential pharmaceutical applications.
Catalysis: Acts as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology
Antibacterial Research: Extensively studied for its antibacterial properties, particularly against resistant bacterial strains.
Mechanistic Studies: Used in studies to understand the mechanism of action of quinolone antibiotics.
Medicine
Clinical Trials: Investigated in clinical trials for its efficacy against various bacterial infections.
Drug Development: Serves as a lead compound for developing new antibiotics.
Industry
Pharmaceutical Manufacturing: Used in the production of antibacterial drugs.
Quality Control: Employed in quality control processes to ensure the purity and efficacy of pharmaceutical products.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different side effect profile.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl] is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and a unique spectrum of antibacterial activity. Its cyclopropyl and piperazinyl groups contribute to its stability and efficacy against resistant bacterial strains.
Properties
CAS No. |
151602-46-9 |
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Molecular Formula |
C23H28FN3O4 |
Molecular Weight |
429.4845232 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl]- |
Origin of Product |
United States |
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